1-(2-hydroxyethyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one
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Overview
Description
1-(2-hydroxyethyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one is a heterocyclic compound that features a unique fusion of pyrimidine and benzimidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-hydroxyethyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzimidazole with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent functionalization to introduce the hydroxyethyl group . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-(2-hydroxyethyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the benzimidazole ring or the pyrimidine moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the fused ring system.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-(2-hydroxyethyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1-(2-hydroxyethyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The pathways involved can include inhibition of DNA synthesis or disruption of cellular signaling processes .
Properties
IUPAC Name |
1-(2-hydroxyethyl)-2-methylpyrimido[1,2-a]benzimidazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-9-8-12(18)16-11-5-3-2-4-10(11)14-13(16)15(9)6-7-17/h2-5,8,17H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVOPGHLWXFWPFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C3=CC=CC=C3N=C2N1CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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